Ethyl 5-azaspiro[2.5]octane-1-carboxylate
CAS No.: 1590372-42-1
Cat. No.: VC16235854
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1590372-42-1 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | ethyl 5-azaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3 |
| Standard InChI Key | FPOUUFYWCRPGFP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC12CCCNC2 |
Introduction
Chemical and Physical Properties
Ethyl 5-azaspiro[2.5]octane-1-carboxylate is defined by distinct chemical and physical characteristics that underpin its utility in research and industrial applications. The compound’s molecular structure integrates a 5-azaspiro[2.5]octane core, where a nitrogen atom is embedded within a bicyclic framework, and an ethyl ester group is attached to the spiro carbon . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.25 g/mol | |
| Purity | 98% | |
| CAS Registry Number | 1590372-42-1 |
The compound’s purity of 98% ensures its suitability for high-precision applications, such as pharmaceutical synthesis and biochemical assays . Its solubility and stability in organic solvents remain areas of active investigation, though the spirocyclic structure is theorized to enhance resistance to metabolic degradation compared to simpler heterocycles .
Structural Features and Stereochemical Considerations
The spirocyclic architecture of Ethyl 5-azaspiro[2.5]octane-1-carboxylate confers unique stereochemical properties. The fusion of two rings at a single carbon atom creates a rigid three-dimensional structure, which can influence binding affinity to biological targets. The nitrogen atom within the bicyclic system introduces potential sites for hydrogen bonding and coordination, critical for interactions with enzymes or receptors . The ethyl ester group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Applications in Pharmaceutical and Materials Science
Ethyl 5-azaspiro[2.5]octane-1-carboxylate has emerged as a versatile scaffold in multiple domains:
Antibiotic and Antiviral Research
The compound’s structural similarity to bioactive spirocyclic derivatives has prompted investigations into its antimicrobial properties. Spirocyclic compounds are known to disrupt bacterial cell wall synthesis or viral replication mechanisms, though specific studies on this compound remain limited .
Fluorescent Probes and Staining Agents
Its rigid structure and potential for functionalization make it a candidate for developing fluorescent probes. Such probes are vital in cellular imaging and diagnostic assays, where stability and specificity are paramount .
Drug Development
Pharmaceutical researchers utilize this compound as a building block for synthesizing novel therapeutics. Its spirocyclic core is a common motif in drugs targeting neurological disorders and cancer, though detailed mechanistic studies are pending .
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